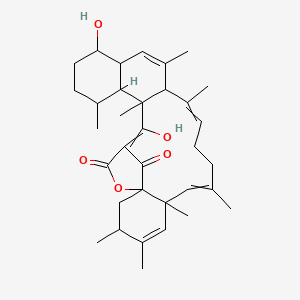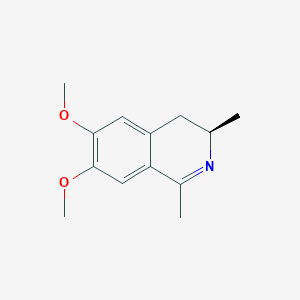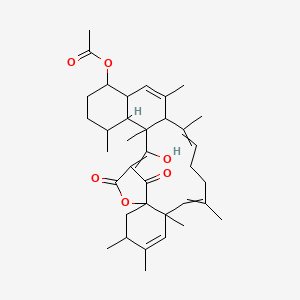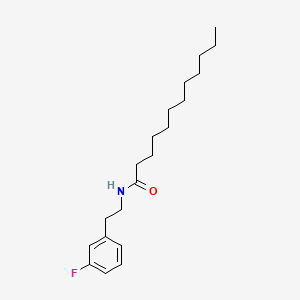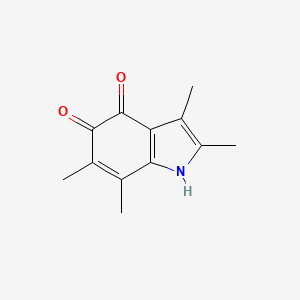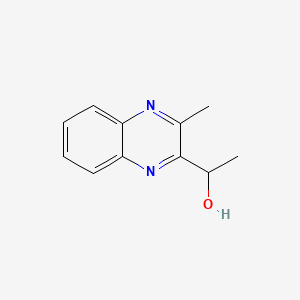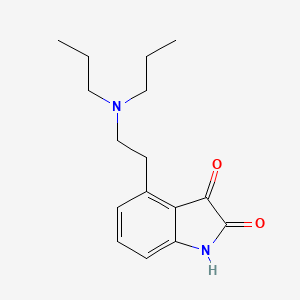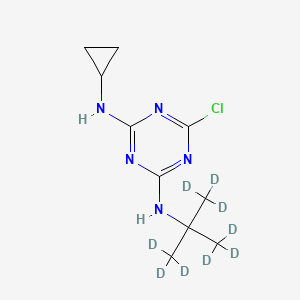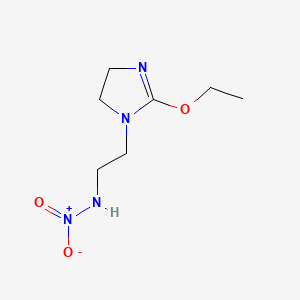
2-ethoxy-4,5-dihydro-n-nitro-1h-imidazole-1-ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-4,5-dihydro-n-nitro-1h-imidazole-1-ethanamine is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4,5-dihydro-n-nitro-1h-imidazole-1-ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with glyoxal and ammonia, followed by nitration to introduce the nitro group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in optimizing the reaction parameters, reducing production costs, and ensuring the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-4,5-dihydro-n-nitro-1h-imidazole-1-ethanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include amino derivatives, oxidized imidazoles, and substituted imidazole compounds.
Scientific Research Applications
2-ethoxy-4,5-dihydro-n-nitro-1h-imidazole-1-ethanamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs for various diseases.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-ethoxy-4,5-dihydro-n-nitro-1h-imidazole-1-ethanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 2-methyl-4,5-dihydro-1h-imidazole
- 2-phenyl-4,5-dihydro-1h-imidazole
- 2-benzyl-4,5-dihydro-1h-imidazole
Uniqueness
What sets 2-ethoxy-4,5-dihydro-n-nitro-1h-imidazole-1-ethanamine apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
100707-02-6 |
|---|---|
Molecular Formula |
C7H14N4O3 |
Molecular Weight |
202.214 |
IUPAC Name |
N-[2-(2-ethoxy-4,5-dihydroimidazol-1-yl)ethyl]nitramide |
InChI |
InChI=1S/C7H14N4O3/c1-2-14-7-8-3-5-10(7)6-4-9-11(12)13/h9H,2-6H2,1H3 |
InChI Key |
GWCYSYSVWRXLPH-UHFFFAOYSA-N |
SMILES |
CCOC1=NCCN1CCN[N+](=O)[O-] |
Synonyms |
1H-Imidazole-1-ethanamine,2-ethoxy-4,5-dihydro-N-nitro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


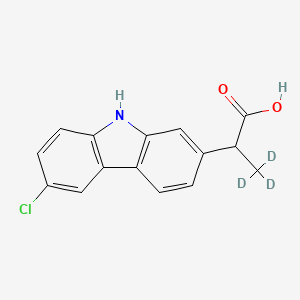
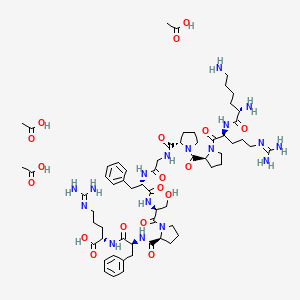
![2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B563020.png)
![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(1R,2S,3S,4S)-rel-(9CI)](/img/new.no-structure.jpg)
